molecular formula C6H6F2N2O B2508227 2-(2,2-Difluoroethoxy)pyrazine CAS No. 2198503-31-8

2-(2,2-Difluoroethoxy)pyrazine

Cat. No. B2508227
CAS RN: 2198503-31-8
M. Wt: 160.124
InChI Key: IYKHOVSLLXVZRW-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyrazine is a heterocyclic organic compound with the chemical formula C6H6F2N2O. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of pyrazine derivatives, including 2-(2,2-Difluoroethoxy)pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A significant nucleophilic substitution reaction under the catalytic effect of trisodium phosphate dodecahydrate was also reported .


Molecular Structure Analysis

The molecular structure of 2-(2,2-Difluoroethoxy)pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions, especially when an electron-withdrawing substituent is attached to the pyrazine .


Chemical Reactions Analysis

Pyrazine and its derivatives exhibit a wide range of chemical properties due to the presence of nitrogen . They can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point . Chemically, pyrazine is stable and non-reactive under normal conditions, although its reactivity can be enhanced under certain conditions, such as the presence of catalysts or high temperatures .

Scientific Research Applications

Future Directions

Pyrrolopyrazine derivatives, including 2-(2,2-Difluoroethoxy)pyrazine, have a wide range of biological activities and are an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-(2,2-difluoroethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-3-9-1-2-10-6/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHOVSLLXVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)pyrazine

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